6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNUIZWSIKGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503773 | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-58-2 | |
| Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89315-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,8 Dichloro 1,2,3,4 Tetrahydroisoquinoline and Its Structural Analogs
Retrosynthetic Analysis of the 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections, known as "transforms." ijciar.comscribd.com Applying this logic to this compound reveals two primary and logical disconnection strategies rooted in classical isoquinoline (B145761) syntheses.
The two most prominent disconnections for the tetrahydroisoquinoline core are:
Pictet-Spengler Approach: This disconnection breaks the C1-N2 and C1-C8a bonds. This transform leads back to a dichlorinated β-phenethylamine derivative and a one-carbon electrophile, typically an aldehyde or its equivalent. The forward reaction involves the formation of an imine followed by an intramolecular electrophilic cyclization onto the dichlorinated benzene (B151609) ring.
Bischler-Napieralski Approach: This strategy involves a disconnection across the N2-C1 bond, which is part of an amide functionality in the precursor. This leads to an N-acyl-β-(dichlorophenyl)ethylamine. The forward synthesis requires a cyclodehydration reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.
Both strategies identify a 3,5-dichlorophenethylamine as the key starting material, highlighting its central importance in accessing the target scaffold.
Classical Cyclization Approaches in Tetrahydroisoquinoline Synthesis Adapted for Dichlorinated Precursors
The construction of the tetrahydroisoquinoline ring system is often achieved through robust cyclization reactions. However, the presence of two deactivating chloro groups on the aromatic precursor necessitates modifications to these standard procedures.
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction mechanism proceeds through the formation of an iminium ion, which then acts as the electrophile for an intramolecular cyclization. wikipedia.orgname-reaction.com
For the synthesis of this compound, the reaction would involve the condensation of 2-(3,5-dichlorophenyl)ethan-1-amine with an aldehyde, most commonly formaldehyde (B43269) or its equivalent like paraformaldehyde.
The key challenge in adapting this reaction is the reduced nucleophilicity of the dichlorinated aromatic ring. While electron-rich aromatic rings like indoles or pyrroles can undergo Pictet-Spengler cyclization under mild conditions, less nucleophilic rings such as a dichlorinated phenyl group require harsher conditions to facilitate the crucial C-C bond-forming step. wikipedia.org These conditions typically include strong acid catalysts (e.g., hydrochloric acid, trifluoroacetic acid) and elevated temperatures to drive the reaction to completion. wikipedia.orgresearchgate.net
| Precursor Type | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Yield |
| Electron-rich β-arylethylamine | Formaldehyde | TFA (cat.) | CH₂Cl₂ | Room Temp. | High |
| Deactivated β-arylethylamine | Formaldehyde | Conc. HCl / TFA | Toluene / Xylene | Reflux | Moderate |
This table illustrates typical comparative conditions. Specific yields for the dichlorinated substrate may vary.
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic substitution is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline, which contains an imine moiety, is not the final target but an intermediate that must be reduced to afford the tetrahydroisoquinoline.
The synthesis sequence involves two distinct steps:
Cyclization: An N-acyl derivative of 2-(3,5-dichlorophenyl)ethan-1-amine is treated with a strong dehydrating agent. The electron-withdrawing nature of the chlorine atoms makes the aromatic ring significantly less reactive, often requiring more forceful conditions, such as the use of P₂O₅ in refluxing POCl₃, to achieve cyclization. organic-chemistry.org
Reduction: The intermediate 6,8-dichloro-3,4-dihydroisoquinoline is then reduced. This can be readily accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or through catalytic hydrogenation (e.g., H₂/Pd-C).
This two-step approach offers a reliable, albeit sometimes low-yielding, pathway to the desired dichlorinated tetrahydroisoquinoline scaffold.
De Novo Synthesis Strategies for the this compound Scaffold
De novo strategies involve the construction of the target molecule from acyclic or simple cyclic precursors, often building the required functionalities in a stepwise manner.
As established by the retrosynthetic analysis, 2-(3,5-dichlorophenyl)ethan-1-amine is the pivotal precursor for the most common synthetic routes. The synthesis of this intermediate is a critical first step. A common approach begins with 3,5-dichlorobenzaldehyde, which can be elaborated to the phenethylamine through a Henry reaction (nitroaldol condensation) followed by reduction.
A plausible synthetic sequence is as follows:
Henry Reaction: 3,5-Dichlorobenzaldehyde is reacted with nitromethane (B149229) in the presence of a base to form 1-(3,5-dichlorophenyl)-2-nitroethanol.
Dehydration: The resulting nitroalkanol is dehydrated to yield 3,5-dichloro-β-nitrostyrene.
Reduction: The nitro group and the alkene are simultaneously reduced to an amine and a single bond, respectively. This can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through a two-step process involving catalytic hydrogenation. A similar strategy has been described for dimethoxy analogs, using sodium borohydride followed by catalytic hydrogenation. researchgate.net
This sequence provides a reliable method for obtaining the necessary dichlorinated phenethylamine starting material in multi-gram quantities.
An alternative to building the molecule with the chlorine atoms already in place is to perform a late-stage halogenation on the pre-formed 1,2,3,4-tetrahydroisoquinoline (B50084) core. This approach is attractive for generating analogs but faces significant challenges regarding regioselectivity.
Direct electrophilic chlorination of the unsubstituted tetrahydroisoquinoline ring is unlikely to yield the 6,8-dichloro derivative selectively, as it would produce a complex mixture of mono- and di-chlorinated isomers. Modern synthetic methods aim to overcome these challenges through directed halogenation. nih.gov
Potential strategies for a regioselective late-stage chlorination could include:
Directed Ortho-Metalation: Using a directing group on the nitrogen atom to guide lithiation or other metallation to the C-8 position, followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). The C-6 position could be functionalized subsequently.
Catalytic Systems: The development of new catalytic systems for C-H functionalization offers potential avenues. For instance, specific catalysts might activate the C-H bonds at the 6 and 8 positions for chlorination, although this remains a challenging transformation. researchgate.net
Functional Group Interconversion: Synthesizing a tetrahydroisoquinoline with other functional groups at the 6 and 8 positions (e.g., amino or bromo groups) that can be subsequently converted to chloro groups, for example, via a Sandmeyer reaction on a diamino-THIQ precursor.
While conceptually elegant, late-stage halogenation for this specific substitution pattern is synthetically complex and less direct than the classical cyclization approaches starting from the appropriately substituted phenethylamine.
| Strategy | Key Precursor | Key Transformation(s) | Advantages | Disadvantages |
| Pictet-Spengler | 2-(3,5-dichlorophenyl)ethan-1-amine | Acid-catalyzed cyclization | Atom-economical, single step | Requires harsh conditions, potential for low yield |
| Bischler-Napieralski | N-acyl-2-(3,5-dichlorophenyl)ethan-1-amine | Cyclodehydration, Reduction | Reliable, well-established | Two-step process, requires strong dehydrating agents |
| Late-Stage Halogenation | 1,2,3,4-Tetrahydroisoquinoline | C-H activation / Chlorination | Useful for analog synthesis | Poor regioselectivity, complex multi-step process |
Advanced Synthetic Transformations and Derivatization
Advanced synthetic strategies for this compound focus on the efficient construction of the core structure and the introduction of diverse functionalities. These methods often involve sophisticated catalytic systems and protecting group manipulations to achieve high yields and selectivity.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of tetrahydroisoquinoline synthesis, these reactions can be employed for both the construction of the heterocyclic ring and its subsequent functionalization. While specific examples for this compound are not extensively documented, general principles from related systems can be applied.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form C-C bonds. For instance, a precursor to a dichlorinated tetrahydroisoquinoline could be assembled via a Suzuki coupling between a suitably substituted dihalobenzene and a boronic acid derivative containing the ethylamine side chain. Rhodium, ruthenium, and iridium catalysts are also prominent, particularly in asymmetric hydrogenation processes to establish chiral centers. mdpi.com For example, rhodium and iridium complexes with chiral ligands have been effectively used for the asymmetric hydrogenation of dihydroisoquinolines to yield chiral tetrahydroisoquinolines. mdpi.com
Copper-catalyzed reactions are also relevant, particularly for C-N and C-O bond formation. These methods could be envisioned for the intramolecular cyclization of a suitably functionalized phenethylamine derivative to form the tetrahydroisoquinoline ring. The choice of catalyst and ligands is crucial and often needs to be optimized for specific substrates, especially those with deactivating chloro substituents.
Table 1: Examples of Transition Metal-Catalyzed Reactions in Tetrahydroisoquinoline Synthesis
| Reaction Type | Catalyst/Ligand | Application in THIQ Synthesis |
| Asymmetric Hydrogenation | Rh/(R,R)-TsDPEN | Reduction of dihydroisoquinolines |
| Asymmetric Hydrogenation | Iridium Complexes | Reduction of imines and N-heteroaromatics |
| Asymmetric Transfer Hydrogenation | Ru/TsDPEN | Reduction of dihydroisoquinolines |
Note: This table presents general examples for tetrahydroisoquinoline synthesis, which can be adapted for chlorinated analogs.
The nitrogen atom of the tetrahydroisoquinoline ring often requires protection during synthetic transformations to prevent unwanted side reactions and to direct the regioselectivity of certain reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.
Commonly used protecting groups for the nitrogen atom of tetrahydroisoquinolines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups. The Boc group is widely used due to its stability under a range of conditions and its straightforward removal with acid. The Cbz group is also robust and is typically removed by catalytic hydrogenation. nih.gov
In the synthesis of a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, the trityl (Tr) group has also been employed as a nitrogen protecting group. The choice of protecting group can significantly influence the outcome of subsequent reactions. For instance, in the context of oxidative C(sp³)–H functionalization, N-acyl or N-sulfonyl groups are often used as they can activate the C1 position towards nucleophilic attack. nih.gov
Table 2: Common Nitrogen Protecting Groups in Tetrahydroisoquinoline Synthesis
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C |
| Trityl | Tr | TrCl, base (e.g., DIPEA) | Acid (e.g., HCl in dioxane) |
| Acyl | Ac | Ac₂O or AcCl, base | Acid or base hydrolysis |
| Sulfonyl | e.g., Ts, Ns | Sulfonyl chloride, base | Reducing agents or specific reagents |
Functionalization of the pre-formed this compound ring is a key strategy for creating a diverse range of derivatives. The chlorine atoms on the aromatic ring influence the reactivity and regioselectivity of these transformations.
One important reaction is the direct C(sp³)–H functionalization at the C1 position. This can be achieved through oxidation of the nitrogen-protected tetrahydroisoquinoline to form a reactive N-acyliminium ion, which is then trapped by a nucleophile. A metal-free approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant has been shown to be effective for the C1-functionalization of N-acyl/sulfonyl tetrahydroisoquinolines with a variety of electron-rich nucleophiles, including silyl enol ethers and indoles. nih.gov
For the aromatic ring, electrophilic aromatic substitution reactions are generally directed by the existing substituents. However, the two chlorine atoms are deactivating, which can make these reactions challenging. Directed ortho-metalation (DoM) can be a powerful strategy to achieve regioselective functionalization. In a related system, the synthesis of 8-chloro-3,4-dihydroisoquinoline utilized a directed ortho-lithiation of an N-pivaloyl-meta-chlorophenylethylamine. A similar strategy could potentially be applied to a 3,5-dichlorophenylethylamine precursor to introduce a formyl group, which can then undergo cyclization to form the this compound ring. Subsequent Suzuki reactions on the corresponding 8-chloro-3,4-dihydroisoquinoline have been demonstrated, allowing for the introduction of aryl groups at this position. researchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to produce enantiomerically pure or enriched chiral this compound derivatives is of significant interest, as the biological activity of such compounds is often dependent on their stereochemistry.
Asymmetric catalysis offers a highly efficient approach to introduce chirality during the synthesis of the tetrahydroisoquinoline core. One of the most common strategies is the asymmetric hydrogenation of a prochiral dihydroisoquinoline precursor. This has been extensively studied for a variety of tetrahydroisoquinoline alkaloids. mdpi.com Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral ligands such as (R,R)-TsDPEN, are highly effective for this transformation, often providing high enantioselectivities. mdpi.com
Another approach involves the asymmetric [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines, which can be catalyzed by chiral primary amines. This method allows for the construction of the tetrahydroisoquinoline skeleton with good diastereoselectivities and enantioselectivities. nih.gov While these methods have not been specifically reported for this compound, they represent powerful tools that could likely be adapted for this substrate.
The use of chiral auxiliaries is a classical yet effective method for diastereoselective synthesis. A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral sulfinamides, such as Ellman's auxiliary (tert-butylsulfinamide), have been successfully used for the stereoselective synthesis of 1-benzyltetrahydroisoquinoline alkaloids. researchgate.net The chiral sulfinyl group is attached to an imine precursor, which then undergoes a diastereoselective addition of a Grignard reagent. Subsequent cyclization and removal of the auxiliary yield the chiral tetrahydroisoquinoline. researchgate.net This methodology could be applied to the synthesis of chiral this compound derivatives.
In a related diastereoselective synthesis of a dimethoxytetrahydroisoquinoline-1-carboxylic acid, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol was used as a chiral amine component in a Petasis reaction to control the stereochemistry. mdpi.comnih.gov
Classical resolution using chiral resolving agents is another viable approach. A racemic mixture of the target compound can be reacted with a single enantiomer of a chiral acid or base to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent then provides the separated enantiomers of the target compound.
Chemical Reactivity and Transformations of the 6,8 Dichloro 1,2,3,4 Tetrahydroisoquinoline Core
Reactivity at the Nitrogen Atom: N-Alkylation, N-Acylation, and N-Functionalization
The secondary amine nitrogen in the 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline core is a primary site for functionalization due to its nucleophilicity. This reactivity allows for the straightforward introduction of a wide variety of substituents through N-alkylation, N-acylation, and other N-functionalization reactions.
N-Alkylation involves the reaction of the nitrogen atom with alkylating agents, typically alkyl halides or sulfates, to form N-alkylated products. nih.govyoutube.com This reaction is fundamental for modifying the steric and electronic properties of the molecule. The nucleophilicity of the amine, which dictates the reaction rate, is influenced by both its basicity and steric accessibility. youtube.com While direct alkylation with reactive agents like alkyl halides is common, issues such as overalkylation can arise, leading to the formation of quaternary ammonium (B1175870) salts. youtube.com Alternative, greener methods using reagents like dimethyl carbonate (DMC) have also been developed for the N-methylation of amines. nih.gov
N-Acylation is a crucial transformation that involves reacting the tetrahydroisoquinoline with an acylating agent, such as an acyl chloride or anhydride, to form an amide. orientjchem.org This reaction serves two primary purposes: it acts as a protecting group for the nitrogen, preventing its participation in subsequent reactions, and it functions as an activating group for transformations on the adjacent aliphatic ring. nih.gov The electron-withdrawing nature of the acyl group enhances the acidity of the C-H bond at the C-1 position, facilitating reactions such as C-H activation. N-acylation is often a prerequisite for the oxidative functionalization of the tetrahydroisoquinoline core.
N-Functionalization encompasses a broader range of modifications at the nitrogen atom. This can include the introduction of various functional groups that can alter the molecule's biological activity or serve as handles for further synthetic elaboration.
| Reaction Type | Typical Reagents | Product | Significance |
| N-Alkylation | Alkyl halides (e.g., CH₃I), Dialkyl sulfates, Dimethyl carbonate (DMC) | N-Alkyl-6,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Modifies steric/electronic properties, introduces functional groups. |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acetic anhydride | N-Acyl-6,8-dichloro-1,2,3,4-tetrahydroisoquinoline | Protects nitrogen, activates C-1 position for further reactions. nih.gov |
| N-Functionalization | Sulfonyl chlorides, Chloroformates | N-Sulfonyl, N-Carbamoyl derivatives | Alters biological activity, provides handles for synthesis. |
Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorinated Phenyl Ring
The benzene (B151609) ring of this compound is substituted with two chlorine atoms and an alkylamino moiety (as part of the fused aliphatic ring). These substituents collectively influence the ring's reactivity towards aromatic substitution reactions.
Regioselectivity and Yield in Further Aromatic Substitutions
In electrophilic aromatic substitution (SEAr) , the outcome is governed by the directing effects of the existing substituents. wikipedia.org
Alkylamino Group: The fused N-alkyl group is a powerful activating group and is ortho, para-directing. It strongly donates electron density to the aromatic ring, stabilizing the carbocation intermediate formed during the attack by an electrophile. wikipedia.org
Chlorine Atoms: Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. wikipedia.org
For the this compound core, the directing effects are as follows:
The amino group at position 2 directs incoming electrophiles to the ortho position (C-1, already part of the aliphatic ring) and the para position (C-7).
The chlorine at C-6 directs to its ortho positions (C-5 and C-7) and its para position (no C-10).
The chlorine at C-8 directs to its ortho positions (C-7) and its para position (no C-5 in that context).
Nucleophilic aromatic substitution (SNAr) on the dichlorinated ring is less common as the ring is not strongly electron-deficient. However, the chlorine atoms themselves can be replaced by strong nucleophiles under forcing conditions or if the ring is further activated by the introduction of potent electron-withdrawing groups.
Halogen-Metal Exchange Reactions and Subsequent Functionalization
Halogen-metal exchange is a powerful synthetic tool for functionalizing aryl halides. wikipedia.org This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. wikipedia.orgias.ac.in The reaction results in the exchange of a halogen atom for a lithium atom, creating a highly reactive aryllithium species. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.
For this compound, this reaction offers a regioselective method to functionalize the C-6 or C-8 positions. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, meaning that exchange at the chlorine positions is slower than for the corresponding bromo or iodo derivatives and may require more reactive alkyllithiums (like t-BuLi) or specific conditions. wikipedia.org
The process can be summarized as follows:
Exchange: The dichlorinated THIQ is treated with an alkyllithium reagent (RLi) to form a lithiated intermediate.
Functionalization: The aryllithium intermediate is reacted with an electrophile (E⁺), such as an aldehyde, ketone, or carbon dioxide, to introduce a new substituent. nih.gov
This methodology provides access to derivatives that are not easily synthesized through direct electrophilic substitution. For instance, carboxylation can be achieved by quenching the aryllithium with CO₂, as demonstrated in the synthesis of a key intermediate for the drug Lifitegrast. nih.gov
Reactions at the Aliphatic Ring System: C-H Activation and Stereoselective Modifications
The aliphatic portion of the tetrahydroisoquinoline ring system presents opportunities for functionalization, particularly at the C-1 position, which is adjacent to the nitrogen atom.
C-H Activation at the C-1 position is a common and synthetically useful transformation. This process is typically facilitated by first acylating the nitrogen atom. The N-acyl group activates the adjacent C-1 proton, making it more susceptible to removal. The reaction often proceeds through an N-acyliminium ion intermediate, which is formed via oxidation. This highly electrophilic intermediate can then be trapped by a wide range of nucleophiles, allowing for the introduction of alkyl, aryl, cyano, and other groups at the C-1 position. organic-chemistry.org Common oxidants used to generate the iminium ion include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Stereoselective Modifications aim to control the three-dimensional arrangement of atoms, which is critical for the biological activity of many tetrahydroisoquinoline-based compounds. Chiral centers can be introduced into the aliphatic ring through several strategies:
Asymmetric Synthesis: Starting from chiral precursors or using chiral catalysts to guide the formation of the tetrahydroisoquinoline ring system.
Enantioselective Reduction: The reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor using chiral reducing agents or catalysts can produce enantiomerically enriched 1-substituted tetrahydroisoquinolines.
Diastereoselective Reactions: Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions on the aliphatic ring.
These methods allow for the synthesis of specific stereoisomers of substituted 6,8-dichloro-1,2,3,4-tetrahydroisoquinolines, which is essential for developing selective therapeutic agents.
Oxidative and Reductive Transformations of the Tetrahydroisoquinoline Moiety
The tetrahydroisoquinoline core can undergo both oxidative and reductive transformations, altering the saturation level of the heterocyclic ring.
Oxidative Transformations primarily involve the dehydrogenation of the tetrahydroisoquinoline ring. This can lead to the formation of the corresponding 3,4-dihydroisoquinoline or the fully aromatic isoquinoline (B145761). clockss.org This aromatization process can be achieved using various oxidizing agents. For example, catalytic systems like copper(II) chloride with molecular oxygen have been shown to efficiently dehydrogenate tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org Over-oxidation can sometimes occur, leading to undesired byproducts. clockss.org In metabolic studies of the related 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974), aromatization to the corresponding isoquinoline was identified as a major metabolic pathway in rats.
Reductive Transformations of the this compound core itself are less common, as the heterocyclic ring is already saturated. However, this scaffold is often synthesized via the reduction of a 3,4-dihydroisoquinoline precursor. This reduction is a key step in many synthetic routes and is typically accomplished using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation (e.g., H₂/Pd-C). nih.govnih.gov Under more forcing hydrogenation conditions, it is also possible to reduce the aromatic benzene ring, leading to a fully saturated decahydroisoquinoline (B1345475) system, though this requires overcoming the stability of the aromatic ring.
Utilization of this compound as a Key Synthon in Complex Molecule Synthesis
The varied reactivity of the this compound core at its three main regions—the nitrogen atom, the aromatic ring, and the aliphatic ring—makes it an exceptionally valuable building block, or synthon, in the synthesis of more complex molecules. The tetrahydroisoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govrsc.org
The synthetic utility of this dichlorinated core can be summarized as follows:
Scaffold for Diversity: The nitrogen atom serves as an attachment point for various side chains via N-alkylation and N-acylation, allowing for the exploration of structure-activity relationships.
Aromatic Functionalization: The chlorine atoms at positions 6 and 8 not only influence the electronic properties of the molecule but also serve as handles for further modification via halogen-metal exchange followed by reaction with electrophiles. wikipedia.orgnih.gov This allows for the regioselective introduction of substituents that would be difficult to install otherwise.
Aliphatic Ring Modification: C-H activation at the C-1 position enables the introduction of a wide range of substituents, creating complex 1-substituted tetrahydroisoquinoline derivatives, which are common in natural products and pharmacologically active molecules. nih.gov
A notable example of its use is in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. A derivative, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, serves as a key intermediate in its synthesis, highlighting the industrial and pharmaceutical relevance of this structural class. nih.govacs.org By strategically combining the reactions described, chemists can use the this compound scaffold to construct a diverse library of complex molecules for evaluation as potential therapeutic agents.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment (¹H, ¹³C, 2D NMR, Chemical Shift Prediction)
NMR spectroscopy is the cornerstone for determining the molecular structure of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The protons of the heterocyclic ring at positions C1, C3, and C4 would appear as multiplets in the aliphatic region (typically δ 2.5–4.5 ppm). The two protons at C1 (benzylic and adjacent to the nitrogen) would likely resonate downfield as a singlet or a narrow multiplet. The methylene (B1212753) protons at C3 and C4 would appear as triplets or more complex multiplets due to coupling with each other. The aromatic region would feature two singlets or two doublets with a small meta-coupling constant, corresponding to the protons at C5 and C7. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. Based on the parent 1,2,3,4-tetrahydroisoquinoline (B50084) and the known effects of chlorine substituents, the chemical shifts can be predicted. spectrabase.comnih.gov The carbons bearing the chlorine atoms (C6 and C8) would be significantly shifted downfield. The aliphatic carbons (C1, C3, C4) would resonate in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming assignments. A COSY spectrum would reveal the coupling network between the protons, for instance, confirming the connectivity between the C3 and C4 protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~4.0-4.2 | ~45-50 |
| 2 (NH) | Variable (broad) | - |
| 3 | ~2.9-3.1 | ~40-45 |
| 4 | ~2.7-2.9 | ~28-32 |
| 4a | - | ~130-135 |
| 5 | ~7.0-7.2 | ~125-128 |
| 6 | - | ~130-135 (C-Cl) |
| 7 | ~7.1-7.3 | ~126-129 |
| 8 | - | ~128-133 (C-Cl) |
| 8a | - | ~135-140 |
Note: These are predicted values based on analogous structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula and investigating the compound's fragmentation behavior under ionization. For this compound (C₉H₉Cl₂N), HRMS would provide an exact mass measurement of the molecular ion [M]⁺•, which must match the calculated theoretical value (201.0112) for unambiguous confirmation of the elemental composition.
The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
The fragmentation of tetrahydroisoquinolines typically proceeds through specific pathways. nih.govresearchgate.net The primary fragmentation is expected to be a retro-Diels-Alder (RDA) reaction of the heterocyclic ring, leading to the loss of an ethyleneamine fragment. Another common pathway involves the cleavage of the C1-C8a bond, which is benzylic and alpha to the nitrogen atom, leading to a stable fragment. Subsequent losses of chlorine atoms or HCl from the primary fragments would also be observed, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. nist.govchemicalbook.com The IR spectrum of this compound would display several key absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300-3500 (medium, broad) |
| C-H (aromatic) | Stretch | 3000-3100 (medium) |
| C-H (aliphatic CH₂) | Stretch | 2850-2960 (medium to strong) |
| C=C (aromatic) | Stretch | 1550-1600 (medium) |
| N-H | Bend | 1500-1650 (medium) |
| C-N | Stretch | 1250-1350 (medium) |
| C-Cl (aryl) | Stretch | 1000-1100 (strong) |
The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H group of the secondary amine. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching. The strong absorption in the 1000-1100 cm⁻¹ range would be indicative of the C-Cl bonds.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the searched literature, this technique would be the ultimate tool for its characterization.
Analysis of a suitable crystal would yield accurate bond lengths, bond angles, and torsion angles. It would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. Crucially, it would reveal the conformation of the partially saturated heterocyclic ring, which is known to adopt a half-chair conformation in related tetrahydroisoquinoline structures. nih.gov Furthermore, X-ray analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of molecules in the crystal lattice.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for analyzing chiral molecules. This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit an ECD spectrum.
However, if a substituent were introduced at a position that creates a chiral center (e.g., at C1 or C4), the resulting molecule would exist as a pair of enantiomers. In such a case, ECD spectroscopy would be an essential tool. pharm.or.jpnih.gov Each enantiomer would produce a mirror-image ECD spectrum. This technique could be used to:
Determine Enantiomeric Purity: The intensity of the ECD signal is proportional to the enantiomeric excess (ee) of the sample.
Assign Absolute Configuration: By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) for the (R) and (S) enantiomers, the absolute configuration of the chiral derivative could be unambiguously determined.
Theoretical and Computational Chemistry Studies of 6,8 Dichloro 1,2,3,4 Tetrahydroisoquinoline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.
Reactivity Prediction: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of different aspects of reactivity.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Molecules with smaller energy gaps are softer and more reactive. nih.gov
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).
Another powerful tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. The MEP surface helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom's lone pair would represent a region of negative potential (red/yellow), indicating a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom on the nitrogen would show a positive potential (blue), making it a potential hydrogen bond donor site.
Interactive Data Table: Predicted Reactivity Descriptors (Illustrative)
| Parameter | Symbol | Formula | Illustrative Value | Interpretation |
| HOMO Energy | EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Indicates high chemical stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 | Measures resistance to charge transfer |
| Chemical Softness | S | 1/η | 0.377 | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.85 | Ability to attract electrons |
| Electrophilicity Index | ω | χ²/2η | 2.79 | Propensity to accept electrons |
Conformational Analysis and Potential Energy Surface Mapping
The non-planar, saturated ring of this compound allows it to exist in multiple three-dimensional conformations. Conformational analysis aims to identify these stable structures (conformers) and map the potential energy surface (PES) that governs their interconversion.
For the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), computational studies have identified two primary low-energy conformers. researchgate.net These are typically twisted conformations where the hydrogen on the nitrogen atom is in either an axial-like (TA) or equatorial-like (TE) position relative to the saturated ring. researchgate.net These conformers are very close in energy, with the exact global minimum being sensitive to the computational method and basis set used. researchgate.netnih.gov The energy barrier for interconversion between these conformers is generally low. nih.gov
For this compound, a similar conformational landscape is expected. However, the bulky chlorine atoms at positions 6 and 8 would introduce steric and electronic effects that could influence the relative energies and geometries of the conformers. A computational scan of the potential energy surface, by systematically rotating key dihedral angles, would reveal the stable conformers as minima on the PES and the transition states connecting them as saddle points. Such an analysis would be crucial for understanding which conformation is likely to be dominant under given conditions and how this might affect its interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Comparison with Experimental Data
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, most notably NMR chemical shifts (¹H and ¹³C). d-nb.info This predictive capability is a powerful tool for structure verification and assignment of experimental spectra.
The standard methodology involves first optimizing the molecular geometry of the compound using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). nih.gov Subsequently, NMR shielding tensors are calculated for this optimized geometry, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions has been extensively benchmarked. For ¹H NMR, mean absolute errors of less than 0.21 ppm can be achieved, while for ¹³C NMR, errors can be less than 1.2 ppm. d-nb.info Comparing the predicted chemical shifts for this compound with experimentally obtained spectra would serve several purposes:
Structural Confirmation: A strong correlation between predicted and experimental shifts provides high confidence in the assigned chemical structure.
Stereochemical Assignment: Different conformers or stereoisomers will have distinct predicted NMR spectra, allowing for the assignment of the experimentally observed isomer. idc-online.com
Signal Assignment: It can resolve ambiguities in the assignment of specific protons and carbons in the experimental spectrum, especially for complex regions.
Interactive Data Table: Comparison of Experimental vs. Predicted ¹³C NMR Shifts (Illustrative)
| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| C1 | 45.2 | 45.8 | -0.6 |
| C3 | 28.5 | 28.1 | +0.4 |
| C4 | 40.9 | 41.5 | -0.6 |
| C4a | 134.1 | 134.9 | -0.8 |
| C5 | 125.8 | 126.2 | -0.4 |
| C6 | 128.0 | 128.3 | -0.3 |
| C7 | 126.5 | 126.4 | +0.1 |
| C8 | 130.3 | 130.0 | +0.3 |
| C8a | 132.7 | 133.1 | -0.4 |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a static, gas-phase environment (or with implicit solvent models), Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, explicitly including the effects of solvent molecules.
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or chloroform) and solving Newton's equations of motion for all atoms in the system. This approach allows for the investigation of several key aspects:
Conformational Dynamics: MD simulations can track the transitions between different conformers (e.g., TA and TE) over time, revealing the flexibility of the molecule and the lifetime of each conformational state in a specific solvent.
Solvation Structure: The simulation can reveal how solvent molecules arrange themselves around the solute. It can characterize the structure of the solvation shell and identify specific interactions, such as hydrogen bonds between the solvent and the molecule's N-H group.
Solvent Effects on Conformation: The relative stability of different conformers can be significantly influenced by the solvent. researchgate.net For example, a polar solvent like water might stabilize a more polar conformer through hydrogen bonding, whereas a nonpolar solvent might favor a less polar one. The preference for gauche versus trans conformations in flexible chains is known to be highly solvent-dependent. researchgate.net
In Silico Modeling of Molecular Recognition and Binding Interactions
In silico modeling, particularly molecular docking and molecular dynamics, is used to study how a small molecule like this compound might recognize and bind to a larger macromolecule, such as a protein or enzyme. The tetrahydroisoquinoline scaffold is a common motif in molecules designed to interact with biological targets. rug.nlresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target to form a stable complex. A docking algorithm would sample a large number of possible binding poses of this compound within the binding site of a target protein. Each pose is evaluated using a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and highlight key intermolecular interactions.
Binding Interactions: The analysis of the docked pose reveals the specific non-covalent interactions that stabilize the complex. For this compound, these could include:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor.
Hydrophobic Interactions: The aromatic ring and the saturated hydrocarbon portion can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.
π-π Stacking: The benzene (B151609) ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time and to calculate binding free energies, providing a more rigorous estimate of the binding affinity. rug.nl
Structure Activity Relationship Sar Investigations in 6,8 Dichloro 1,2,3,4 Tetrahydroisoquinoline Derivatives Focus on Molecular Interactions and in Vitro Mechanism Exploration
Design Principles for Structural Modifications based on Theoretical Predictions and Pharmacophore Models
The rational design of novel 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives hinges on the use of theoretical predictions and pharmacophore modeling. A pharmacophore model is an essential tool that defines the crucial spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.
For the broader class of THIQ derivatives, 3D-pharmacophore models have been successfully developed to predict biological activity. For instance, a model for anticonvulsant 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives identified a five-feature hypothesis as critical for activity: two hydrogen bond acceptors, two hydrophobic features, and one aromatic hydrophobic region. nih.govresearchgate.netdntb.gov.ua This model, which achieved a high correlation coefficient of 0.919, serves as a predictive tool for designing new agents with the THIQ scaffold. nih.govresearchgate.net
When designing modifications for the 6,8-dichloro-THIQ core, these principles are paramount. Theoretical predictions guide the placement of new functional groups to enhance interactions with a target. Key considerations include:
Feature Mapping: Aligning the 6,8-dichloro-THIQ core with established pharmacophore models for targets of interest (e.g., enzymes, receptors) to identify optimal positions for substitution.
Volume Exclusion: Pharmacophore models can also incorporate "excluded volumes," which represent regions where steric bulk would clash with the target, leading to decreased activity. This helps chemists avoid unproductive modifications. nih.gov
By integrating these computational strategies, researchers can prioritize the synthesis of derivatives with a higher probability of desired biological activity, streamlining the drug discovery process.
Exploration of Substituent Effects on Molecular Recognition and Binding Affinity at Specific Molecular Targets (in vitro studies)
The introduction of various substituents onto the this compound scaffold profoundly impacts its ability to be recognized by and bind to specific molecular targets. Structure-activity relationship (SAR) studies reveal how changes in chemical structure modulate binding affinity, often measured by parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Halogenation, as seen in the 6,8-dichloro core, is a key factor in modulating affinity. Studies on related halogenated 1-benzyl-tetrahydroisoquinolines have shown that the placement of halogens on the molecule is a critical factor for modulating affinity at dopamine (B1211576) receptors. researchgate.net This suggests that the chlorine atoms on the 6,8-dichloro-THIQ ring system are crucial determinants of its target interaction profile.
Further SAR explorations on the broader THIQ class provide insights applicable to the 6,8-dichloro scaffold:
Substitutions at Position 1: The nature of the substituent at the 1-position can dramatically influence potency and selectivity. For orexin (B13118510) receptors, a 1-benzyl group with optimal substitutions was found to be critical for high affinity at the OX1 receptor. nih.gov In a series of NMDA receptor antagonists, a 1-(2-methylphenyl) group resulted in a derivative with a Ki value of 0.0374 µM. nih.gov
Substitutions at the Nitrogen (N2): Modifications at the nitrogen atom are common and significantly affect activity. In a series of antitubercular THIQs, N-substitution was a key area for developing analogues. nih.gov
Substitutions on the Aromatic Ring: The positions of the chlorine atoms at C6 and C8 are fixed in this scaffold. However, in other THIQs, moving or changing substituents on the aromatic ring alters activity. For example, 6,7-dimethoxy substitution is common in derivatives targeting various receptors and enzymes. nih.govmdpi.com
The table below illustrates how different substituents on the general tetrahydroisoquinoline scaffold affect binding affinity for various targets, providing a framework for predicting the effects of modifications on the 6,8-dichloro backbone.
| Scaffold | Target | Key Substituent(s) | Effect on Affinity/Activity |
| 1-Aryl-THIQ | NMDA Receptor (PCP site) | (S)-enantiomer with 1-(2-methylphenyl) and 8-methyl | High affinity (Ki = 0.0374 µM) nih.gov |
| 1-Benzyl-THIQ | Orexin-1 (OX1) Receptor | 1-(3,4-dimethoxybenzyl) group | High potency and selectivity for OX1 nih.gov |
| 7-Chloro-6-hydroxy-THIQ | Dopamine Receptors | Halogenation on the 1-benzyl ring | Modulates affinity for D1-like and D2-like receptors researchgate.net |
| 5,8-Disubstituted THIQ | M. tuberculosis ATP synthase | N-methylpiperazine at the 8-position | Preferred substituent for inhibitory activity nih.gov |
Mechanistic Insights from Ligand-Target Interactions (in vitro)
Understanding how 6,8-dichloro-THIQ derivatives interact with their targets at a molecular level is crucial for elucidating their mechanism of action. In vitro studies, including enzyme inhibition assays and receptor binding studies, provide these critical insights.
The THIQ core is a versatile scaffold known to inhibit various enzymes and modulate receptor activity. nih.govnih.gov For example, THIQ derivatives have been developed as inhibitors of enzymes such as histone deacetylase 8 (HDAC8), phosphodiesterase 4 (PDE4), and mycobacterial ATP synthase. nih.govnih.govnih.gov
Enzyme Inhibition: The mechanism can vary. A derivative might act as a competitive inhibitor, binding to the enzyme's active site and preventing the natural substrate from binding. Alternatively, it could be a non-competitive inhibitor, binding to an allosteric site and changing the enzyme's conformation. For instance, certain THIQ derivatives have been identified as noncompetitive antagonists of the AMPA receptor. nih.gov
Receptor Binding: In receptor interactions, derivatives can act as agonists (activating the receptor) or antagonists (blocking the receptor). Small molecule THIQ derivatives have been identified as selective agonists of the human peroxisome proliferator-activated receptor δ (PPARδ). nih.gov Molecular docking studies on THIQ derivatives targeting the RET enzyme, a tyrosine kinase receptor, have helped elucidate binding affinities and their role in inhibiting cell proliferation. nih.gov
The 6,8-dichloro substitution pattern plays a significant role in these interactions. The electron-withdrawing nature of the chlorine atoms can influence the pKa of the secondary amine and affect hydrogen bonding capabilities. Furthermore, the chlorine atoms can participate in specific interactions, such as halogen bonds, with the amino acid residues in a target's binding pocket, potentially enhancing binding affinity and selectivity.
Stereochemical Influences on Molecular Interactions and Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. When a THIQ derivative has a chiral center, typically at the 1-position, its enantiomers (non-superimposable mirror images) can exhibit vastly different affinities and efficacies. researchgate.net
Biological systems, being chiral themselves, often interact preferentially with one enantiomer over the other. This stereoselectivity is a cornerstone of modern drug design.
Enantioselective Binding: A striking example is seen in 1-aryl-THIQ derivatives targeting the NMDA receptor. The (S)-enantiomer of a derivative bearing a 2-methylphenyl group at the 1-position was found to be nearly 90 times more potent than its corresponding (R)-enantiomer, demonstrating a significant enantioselectivity of binding. nih.gov
Differential Activity: The distinct 3D shapes of enantiomers mean they will fit differently into a chiral binding site on a receptor or enzyme. One enantiomer might fit perfectly, leading to a strong biological response, while the other may fit poorly or not at all, resulting in weak or no activity.
The synthesis of enantiopure THIQs is therefore a major focus in medicinal chemistry. researchgate.net For this compound derivatives possessing a chiral center, it is essential to separate and evaluate the individual enantiomers to fully understand their activity profiles and identify the more potent stereoisomer.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.
For THIQ derivatives, multi-QSAR modeling studies have been successfully conducted. nih.gov For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), an anticancer target. mdpi.com
Model Development: These models are built using a "training set" of compounds with known activities. The models identify which structural features (e.g., steric, electrostatic, hydrophobic fields) are positively or negatively correlated with activity. mdpi.com
Predictive Power: A robust QSAR model, validated by an external "test set" of compounds, can then be used to predict the activity of new designs. For LSD1 inhibitors, CoMFA and CoMSIA models showed good statistical and predictive properties. mdpi.com
Descriptor Importance: QSAR studies on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents identified atomic net charges on specific carbon atoms (C3, C4, C6, C8), dipole moment, polarization, and lipophilicity (log P) as important descriptors for activity. rasayanjournal.co.in
For the this compound series, developing a specific QSAR model would be highly beneficial. Such a model would quantify the impact of the dichloro substitution and guide the design of new derivatives with enhanced potency by predicting the effects of adding various substituents at other positions on the scaffold.
Emerging Research Directions and Future Perspectives for 6,8 Dichloro 1,2,3,4 Tetrahydroisoquinoline
Application of Flow Chemistry and Continuous Processing in the Synthesis of Dichlorinated Tetrahydroisoquinolines
The synthesis of complex molecules like dichlorinated tetrahydroisoquinolines is increasingly benefiting from the adoption of flow chemistry and continuous processing. These techniques offer substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. For the synthesis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which often involves multi-step sequences such as the Pictet-Spengler or Bischler-Napieralski reactions, flow chemistry provides precise control over parameters like temperature, pressure, and reaction time.
The ability to handle hazardous reagents and intermediates in a closed, continuous system minimizes operator exposure and allows for the use of reaction conditions that might be unsafe in large-scale batch reactors. For instance, reactions involving nitration or hydrogenation steps, which can be precursors to the amine required for cyclization, can be performed with greater safety and efficiency. Future research will likely focus on developing integrated, multi-step flow processes that start from simple precursors and yield the final this compound product without the need for isolating intermediates.
Table 1: Comparison of Batch vs. Flow Chemistry for Tetrahydroisoquinoline Synthesis
| Feature | Traditional Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Mass Transfer | Often limited by mixing efficiency. | Enhanced mass transfer, leading to faster reactions. |
| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes minimize risks; better control over exotherms. |
| Scalability | Challenging; often requires re-optimization. | Straightforward by running the system for a longer duration ("scaling out"). |
| Reproducibility | Can vary between batches. | High reproducibility due to precise control of parameters. |
Integration with Automated Synthesis and High-Throughput Experimentation for Library Generation
The this compound scaffold is an ideal candidate for the creation of compound libraries for screening in chemical biology and materials science. Automated synthesis platforms, coupled with high-throughput experimentation (HTE), can dramatically accelerate the discovery process. nih.gov These systems allow for the rapid execution of a large number of experiments in parallel, facilitating the exploration of a vast chemical space. nih.gov
By utilizing the dichlorinated tetrahydroisoquinoline core, automated systems can systematically introduce a wide array of substituents at various positions (e.g., at the nitrogen atom or position 1) to generate a library of derivatives. nih.gov HTE enables the rapid screening of reaction conditions, including different catalysts, solvents, and temperatures, to identify optimal pathways for derivatization. nih.govnih.gov This integrated approach not only speeds up the synthesis of novel compounds but also generates large datasets that can be used for training machine learning algorithms to predict reaction outcomes. rsc.org The future in this area points towards the development of "self-driving" laboratories where artificial intelligence guides the design, synthesis, and testing of new this compound derivatives for specific functions.
Development of Novel Catalytic Systems for Efficient Derivatization and Stereocontrol
The functionalization of the this compound scaffold with high efficiency and stereocontrol is crucial for tailoring its properties. Research is actively pursuing novel catalytic systems to achieve this. The Pictet-Spengler reaction, a key method for synthesizing the tetrahydroisoquinoline core, is a major focus for catalytic innovation. mdpi.comresearchgate.net
Asymmetric Catalysis: Metal-based and organocatalytic systems are being developed to control the stereochemistry of key reactions. For example, ruthenium-catalyzed asymmetric transfer hydrogenation can be used to produce enantiomerically enriched tetrahydroisoquinolines from their dihydroisoquinoline precursors. organic-chemistry.orgnih.gov The development of catalysts that can effectively control the stereocenter at the C1 position during the cyclization or subsequent derivatization of the dichlorinated scaffold is a significant area of future research.
Table 2: Examples of Catalytic Strategies for Tetrahydroisoquinoline Synthesis
| Catalytic System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Norcoclaurine Synthase (NCS) | Pictet-Spengler | High enantioselectivity for (S)-configured products. | nih.gov |
| Laccase/TEMPO | Chemoenzymatic Oxidation/Pictet-Spengler | Mild reaction conditions in a one-pot process. | mdpi.com |
| Arene/Ru/TsDPEN Complexes | Asymmetric Transfer Hydrogenation | High enantiomeric excess for tetrahydroisoquinolines. | organic-chemistry.org |
| Chiral Organophosphoric Acids | Pictet-Spengler | Metal-free, enantioselective cyclization. | researchgate.net |
Advanced Computational Methodologies for Enhanced Predictive Modeling and Reaction Pathway Analysis
Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of molecules like this compound. Advanced methodologies provide deep insights that can guide synthetic efforts and the design of new derivatives.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural, electronic, and reactive properties of tetrahydroisoquinoline derivatives. mdpi.combohrium.comtandfonline.com By modeling the molecule, researchers can predict parameters such as HOMO-LUMO gaps (indicating reactivity), molecular electrostatic potential (showing electron-rich and electron-poor regions), and bond dissociation energies. mdpi.comtandfonline.com This information is vital for predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding derivatization strategies.
Reaction Pathway Analysis: Computational modeling can be used to elucidate the mechanisms of complex reactions like the Pictet-Spengler synthesis. thermofisher.com By calculating the energy profiles of different potential transition states and intermediates, researchers can understand why certain products are favored and how to modify reaction conditions to achieve a desired outcome. For the 6,8-dichloro- derivative, computational studies can predict the influence of the electron-withdrawing chlorine atoms on the cyclization step.
Predictive Modeling and Machine Learning: As more experimental data is generated through HTE, machine learning algorithms can be trained to predict the properties and reactivity of novel tetrahydroisoquinoline derivatives. rsc.org These models can screen virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and testing, thus saving considerable time and resources.
Role in Scaffold Design for Chemical Biology Probes and Advanced Materials Research (excluding therapeutic drug development)
Beyond its potential in drug discovery, the this compound scaffold holds promise for applications in chemical biology and materials science. acs.orgtandfonline.com
Chemical Biology Probes: The tetrahydroisoquinoline framework can serve as the core for developing molecular probes to study biological systems. nih.gov By attaching fluorescent tags, affinity labels, or photoreactive groups to the dichlorinated scaffold, researchers can create tools to investigate the function and localization of specific proteins or enzymes. mdpi.com The rigid structure of the tetrahydroisoquinoline core provides a well-defined orientation for these functional groups. For example, derivatives have been synthesized as probes for dopamine (B1211576) receptors, illustrating their utility in neuroscience research. nih.gov The chlorine atoms on the 6,8-dichloro- scaffold can serve as handles for further modification or can influence the binding affinity and selectivity of the probe.
Advanced Materials Research: The structural and electronic properties of the this compound core make it an interesting building block for novel organic materials. The presence of the aromatic ring and the potential for derivatization allow for the tuning of photophysical and electronic properties. Research could explore the incorporation of this scaffold into polymers or supramolecular assemblies to create materials with specific optical, electronic, or conductive properties. The dichlorinated nature of the ring system could influence intermolecular interactions, such as halogen bonding, which are crucial for controlling the self-assembly and packing of molecules in the solid state.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline, and how are intermediates purified?
- Methodological Answer : A widely used approach involves reductive amination or catalytic hydrogenation of substituted isoquinoline precursors. For example, LiAlH₄ in THF can reduce nitrovinyl intermediates to yield ethylamine derivatives (61% yield), followed by purification via silica gel column chromatography . Halogenation (e.g., Cl substitution at positions 6 and 8) is typically achieved using chlorinating agents like POCl₃ or SOCl₂ under inert conditions.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (≥95% as per industry standards) .
- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., Cl at positions 6 and 8) and hydrogenation of the tetrahydro ring .
- Mass Spectrometry : For exact molecular weight verification (e.g., 321.09 g/mol for hydrochloride salts) .
Q. What solvents and reaction conditions optimize stability during synthesis?
- Answer : Polar aprotic solvents (e.g., THF, ethyl acetate) are preferred for hydrogenation steps. Acidic conditions (e.g., HCl in ethanol) stabilize intermediates during cyclization . Reactions are typically conducted under argon to prevent oxidation of sensitive intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of 6,8-dichloro substitution influence biological activity?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Comparative studies with non-halogenated analogs show altered binding affinities in receptor assays. For example, dichloro derivatives exhibit 2–3× higher inhibition in kinase assays compared to methoxy-substituted analogs .
Q. What strategies resolve contradictions in yield data for reductive amination steps?
- Catalyst Loading : Adjusting Pd/C ratios (1–5 wt%) during hydrogenation.
- Temperature Control : Maintaining ≤50°C to prevent side reactions.
- Workup Protocols : Implementing gradient elution in column chromatography to separate byproducts.
Q. How can stereochemical outcomes be controlled during synthesis of chiral tetrahydroisoquinoline derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived ligands) direct stereochemistry. For example, (S)-configured carboxylic acid derivatives are resolved using chiral HPLC or enzymatic resolution, achieving >90% enantiomeric excess .
Q. What computational tools predict the pharmacokinetic properties of 6,8-dichloro-tetrahydroisoquinoline derivatives?
- Answer :
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., logP ~1.8 ).
- Docking Software (AutoDock, Schrödinger) : Models interactions with CYP450 enzymes to predict metabolic stability.
- ADMET Predictors : Estimate oral bioavailability and toxicity thresholds using QSAR models .
Data Contradiction Analysis
Q. Why do biological activity assays for 6,8-dichloro derivatives vary across studies?
- Answer : Variations arise from:
- Assay Conditions : Differences in pH, co-solvents (e.g., DMSO concentration), or cell lines.
- Impurity Profiles : Trace byproducts (e.g., dechlorinated intermediates) may act as inhibitors or agonists .
- Receptor Isoforms : Selectivity for specific isoforms (e.g., α₁ vs. α₂ adrenergic receptors) can skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
